molecular formula C27H26N2O4 B11478810 N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11478810
M. Wt: 442.5 g/mol
InChI Key: MLBCOIVRWNHKQS-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the alkylated indole derivative with an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: shares similarities with other indole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C27H26N2O4/c1-17(15-18-13-14-22(32-2)23(16-18)33-3)28-27(31)26(30)24-20-11-7-8-12-21(20)29-25(24)19-9-5-4-6-10-19/h4-14,16-17,29H,15H2,1-3H3,(H,28,31)

InChI Key

MLBCOIVRWNHKQS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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